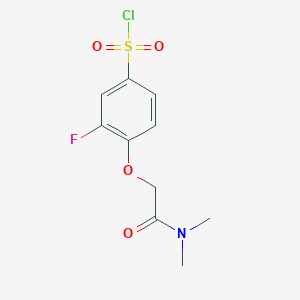

4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a dimethylcarbamoyl group, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride typically involves the reaction of 4-hydroxy-3-fluorobenzenesulfonyl chloride with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4-Hydroxy-3-fluorobenzenesulfonyl chloride+Dimethylcarbamoyl chloride→4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.

Solvents: Anhydrous solvents such as dichloromethane or acetonitrile are typically used to prevent hydrolysis.

Catalysts: Bases like triethylamine or pyridine are often used to facilitate nucleophilic substitution reactions.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily utilized in the development of pharmaceuticals due to its ability to modify biological molecules. Its structural features allow it to act as a versatile building block in the synthesis of biologically active compounds.

- Anticancer Activity : Research indicates that derivatives of sulfonamide compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the sulfonamide group can enhance the anticancer properties of the parent compound, making it a candidate for further development in cancer therapeutics .

Bioconjugation Techniques

4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride serves as an activating agent for the covalent attachment of biomolecules to solid supports, such as polystyrene microspheres and Sepharose beads. This property is crucial for creating stable bioconjugates used in various biochemical assays and drug delivery systems .

- Protein Labeling : The compound has been employed in fluorine nuclear magnetic resonance (NMR) studies to label proteins, allowing for detailed structural analysis and interaction studies .

Synthesis of Novel Compounds

The compound's reactivity allows it to participate in several synthetic pathways, leading to the formation of new sulfonamide derivatives with enhanced biological activity. These derivatives can be tailored for specific therapeutic targets, including anti-inflammatory and antimicrobial agents .

| Compound | Activity | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | Varies by cell line | |

| Derivative A | Cholinesterase Inhibition | 20.8 - 121.7 | |

| Derivative B | Cytotoxicity (Breast Cancer) | 50 |

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of sulfonamide derivatives, including this compound, against several human cancer cell lines. The results demonstrated that modifications to the sulfonamide moiety significantly increased cytotoxicity, making them promising candidates for further pharmacological development.

Case Study 2: Protein Conjugation

In another study, researchers utilized this compound for the covalent attachment of proteins to solid supports. This method facilitated the development of highly sensitive assays for protein detection and quantification, showcasing the compound's utility in biochemical applications.

Mecanismo De Acción

The mechanism of action of 4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparación Con Compuestos Similares

Similar Compounds

4-(Dimethylcarbamoylmethoxy)benzenesulfonyl chloride: Lacks the fluorine atom, resulting in different reactivity and properties.

3-Fluorobenzenesulfonyl chloride: Lacks the dimethylcarbamoyl group, leading to different applications and reactivity.

Uniqueness

The presence of both the dimethylcarbamoyl group and the fluorine atom in 4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride imparts unique reactivity and properties, making it a valuable compound in various chemical and industrial applications.

Actividad Biológica

4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H12ClFNO3S

- Molecular Weight : 285.73 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, which can lead to the modification of target proteins. This property may enable the compound to act as an inhibitor or modulator in biochemical pathways.

Biological Activities

-

Antimicrobial Activity :

- Research indicates that compounds with similar structures exhibit antimicrobial properties by disrupting bacterial cell wall synthesis. It is hypothesized that this compound may exhibit similar effects.

-

Anticancer Potential :

- Preliminary studies suggest that sulfonyl chlorides can induce apoptosis in cancer cells by activating caspase pathways. The specific interactions of this compound with cancer cell lines need further investigation.

-

Enzyme Inhibition :

- The compound may serve as a biochemical probe to study enzyme interactions, particularly in pathways involving serine proteases and other enzymes sensitive to sulfonyl modifications.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Potential disruption of cell wall synthesis | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Modulation of serine proteases |

Case Study 1: Antimicrobial Testing

A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of peptidoglycan synthesis, suggesting that this compound may share this mechanism.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on various cancer cell lines have shown that sulfonyl chlorides can activate apoptotic pathways. Further research is needed to establish the specific apoptotic pathways activated by this compound.

Propiedades

IUPAC Name |

4-[2-(dimethylamino)-2-oxoethoxy]-3-fluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO4S/c1-13(2)10(14)6-17-9-4-3-7(5-8(9)12)18(11,15)16/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDYHEDFLGOVSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=C(C=C(C=C1)S(=O)(=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.